molecular formula C21H19N5O4 B2526048 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile CAS No. 946387-13-9

6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile

Cat. No.: B2526048
CAS No.: 946387-13-9
M. Wt: 405.414
InChI Key: KEUQRNZAEMPQJB-UHFFFAOYSA-N
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Description

6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is a complex organic compound belonging to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a phenyl group, a trimethoxyphenyl group, and a tetrahydropyrimidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or acetic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Biginelli reaction conditions to enhance yield and purity. This can include the use of microwave irradiation or ultrasonic waves to accelerate the reaction, as well as the use of greener solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imino or carbonitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,4-tetrahydropyrimidine-4-carbonitrile
  • 6-methyl-4-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-2-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Comparison: Compared to similar compounds, 6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile is unique due to the presence of the imino group at the 6-position of the tetrahydropyrimidine ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-28-16-9-13(10-17(29-2)19(16)30-3)12-24-18-15(11-22)25-21(27)26(20(18)23)14-7-5-4-6-8-14/h4-10,12H,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMOHFOYVAZAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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